5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole
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Overview
Description
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole is a heterocyclic compound that features both a pyrazole and a tetrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design. The presence of bromine and methyl groups on the pyrazole ring can influence the compound’s reactivity and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including enzymes, receptors, and transporters .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by forming hydrogen bonds, ionic bonds, or hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, which can then influence cellular processes.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The compound’s solubility and molecular weight, which can influence its bioavailability, are mentioned .
Result of Action
Similar compounds have been reported to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound to form the pyrazole ring . The bromine and methyl groups are introduced through electrophilic substitution reactions. The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents that are cost-effective and environmentally friendly are preferred to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the tetrazole ring, which may result in different biological activities.
5-Methyl-2H-tetrazole: Lacks the pyrazole ring, which may affect its reactivity and applications.
1H-Pyrazole-1-methyl-2H-tetrazole: Similar structure but without the bromine and methyl substitutions, leading to different properties.
Properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN6/c1-4-7(8)5(2)14(11-4)3-6-9-12-13-10-6/h3H2,1-2H3,(H,9,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOGTMZLOAQULZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NNN=N2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182809 |
Source
|
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-70-6 |
Source
|
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683274-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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